molecular formula C17H20N2O2S B5918505 4-Cyclohexyl-N-pyridin-3-yl-benzenesulfonamide

4-Cyclohexyl-N-pyridin-3-yl-benzenesulfonamide

Cat. No.: B5918505
M. Wt: 316.4 g/mol
InChI Key: RFAKEMQYHCBBIJ-UHFFFAOYSA-N
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Description

4-Cyclohexyl-N-pyridin-3-yl-benzenesulfonamide is a chemical compound supplied for research purposes. It is part of a class of benzenesulfonamide derivatives, which are of significant interest in medicinal chemistry for their potential as enzyme inhibitors. Sulfonamide-based compounds are extensively investigated for their ability to inhibit carbonic anhydrase isoforms, including the cancer-associated CA IX and XII, which are often overexpressed in hypoxic tumor environments and are attractive targets for anticancer therapy . Structurally, this compound features a benzenesulfonamide group linked to a pyridin-3-yl ring system and a cyclohexyl moiety. The pyridine and cyclohexyl groups can influence the compound's electronic properties and binding affinity, potentially contributing to selectivity for specific enzyme isoforms . Similar sulfonamide structures are also being explored in other therapeutic areas, such as the development of dual PI3K/mTOR inhibitors for cancer treatment . This product is intended for research applications, such as in vitro enzymatic or cellular assays, and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

4-cyclohexyl-N-pyridin-3-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c20-22(21,19-16-7-4-12-18-13-16)17-10-8-15(9-11-17)14-5-2-1-3-6-14/h4,7-14,19H,1-3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFAKEMQYHCBBIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Optimization for 4 Cyclohexyl N Pyridin 3 Yl Benzenesulfonamide

Retrosynthetic Analysis of the 4-Cyclohexyl-N-pyridin-3-yl-benzenesulfonamide Scaffold

A retrosynthetic analysis of this compound begins with the most logical disconnection: the nitrogen-sulfur (N-S) bond of the sulfonamide linkage. This is a common and reliable disconnection in sulfonamide synthesis, leading to two primary synthons: a nucleophilic amine component and an electrophilic sulfonyl component.

This primary disconnection yields 3-aminopyridine (B143674) (2) and 4-cyclohexylbenzenesulfonyl chloride (3) as the key precursors. This approach is highly practical as both precursors are readily accessible. 3-aminopyridine is a common commercial reagent. 4-Cyclohexylbenzenesulfonyl chloride can be prepared from cyclohexylbenzene (4) via chlorosulfonation. Cyclohexylbenzene itself is typically synthesized through the Friedel-Crafts alkylation of benzene (B151609) (5) with cyclohexene (B86901) or cyclohexyl chloride. This multi-step retrosynthesis provides a clear and feasible roadmap from simple, commercially available starting materials to the complex target molecule.

Development of Synthetic Pathways for N-Pyridin-3-yl-benzenesulfonamide Linkages

The forward synthesis, guided by the retrosynthetic analysis, primarily involves the coupling of an amine with a sulfonyl chloride. The most direct and traditional method for constructing the N-pyridin-3-yl-benzenesulfonamide linkage is the nucleophilic substitution reaction between 3-aminopyridine and 4-cyclohexylbenzenesulfonyl chloride. A well-established procedure for a similar, unsubstituted compound, N-pyridin-3-yl-benzenesulfonamide, involves reacting benzene sulfonyl chloride with 3-aminopyridine in a basic aqueous medium, achieving a high yield of 93.3%. researchgate.netearthlinepublishers.com This reaction is typically performed in the presence of a base such as sodium carbonate or pyridine (B92270) to act as a scavenger for the hydrochloric acid byproduct. researchgate.netresearchgate.net

Beyond this classical approach, modern synthetic chemistry offers several advanced catalytic methods for the formation of N-aryl and N-heteroaryl sulfonamide bonds, which could be adapted for the synthesis of the target molecule. thieme-connect.com These methods are particularly useful when dealing with less reactive or sterically hindered substrates.

Copper-Catalyzed Cross-Coupling: Chan-Lam and Ullmann-type coupling reactions are powerful methods for forming C-N bonds. These reactions can couple sulfonamides directly with aryl or heteroaryl halides or boronic acids. tandfonline.com For instance, the coupling of a primary sulfonamide with a halogenated pyridine core can be achieved using copper catalysis. acs.org This would involve a retrosynthetic approach where the 4-cyclohexylbenzenesulfonamide is coupled with 3-bromopyridine. Copper(I) iodide (CuI) is a commonly used catalyst for this transformation, often in the presence of a base like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄). tandfonline.com

Palladium-Catalyzed Cross-Coupling: Buchwald-Hartwig amination is another prominent method for N-arylation. While challenging with the less nucleophilic sulfonamides, specialized palladium catalysts and ligands have been developed to facilitate this transformation, even with aryl chlorides. tandfonline.com

Nickel-Catalyzed Cross-Coupling: Recent advancements have introduced nickel-catalyzed methods, including photosensitized nickel catalysis, for the sulfonamidation of aryl and heteroaryl halides. princeton.edu These methods can proceed under mild conditions and offer broad substrate scope. thieme-connect.com

While these catalytic methods provide powerful alternatives, the direct reaction of 4-cyclohexylbenzenesulfonyl chloride with 3-aminopyridine remains the most straightforward and cost-effective pathway for this specific target molecule.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of sulfonamide synthesis is highly dependent on the reaction conditions. Fine-tuning parameters such as solvent, temperature, and catalysis is crucial for maximizing yield, minimizing reaction time, and ensuring high selectivity.

The choice of solvent plays a critical role in the reaction between a sulfonyl chloride and an amine. The solvent must effectively dissolve the reactants while facilitating the nucleophilic attack. A study on the synthesis of N-aryl substituted benzenesulfonamides utilized a mixture of acetone (B3395972) and pyridine, where pyridine served as both a solvent and a base. researchgate.net For the synthesis of N-pyridin-3-yl-benzenesulfonamide, a simple aqueous medium with sodium carbonate was shown to be highly effective. researchgate.net Polar aprotic solvents like N,N-dimethylformamide (DMF) are also commonly used, particularly for N-alkylation/aralkylation of sulfonamides. researchgate.net The polarity and proticity of the solvent can influence the reaction rate and the stability of intermediates.

Solvent SystemTypical ReactantsRole of SolventObserved OutcomeReference
Acetone/PyridineBenzenesulfonyl chloride, Aromatic aminesSolubilizes reactants; Pyridine acts as baseEffective coupling researchgate.net
Water (aq. Na₂CO₃)Benzenesulfonyl chloride, 3-AminopyridineDissolves amine and base; facilitates HCl scavengingHigh yield (93.3%) researchgate.net
N,N-Dimethylformamide (DMF)N-(4-methylpyridin-2-yl)benzenesulfonamide, Alkyl halidesHigh-boiling polar aprotic solvent, good for reactions with solid bases (e.g., LiH)Effective for N-alkylation researchgate.net
1,4-DioxaneAryl chlorides, SulfonamidesCommon solvent for Pd-catalyzed cross-couplingGood yields under microwave conditions tandfonline.com

Temperature is a key parameter in controlling the reaction rate. Many sulfonamide syntheses can proceed efficiently at room temperature. tandfonline.com However, in some cases, heating is required to drive the reaction to completion, especially with less reactive substrates. For example, some copper-catalyzed N-arylation reactions are conducted at temperatures up to 130 °C. thieme-connect.com Conversely, reactions can be performed at 0-5 °C to control exotherms and improve selectivity. Most sulfonamide syntheses are conducted at atmospheric pressure. The use of elevated pressure is generally not required unless volatile reactants or gaseous reagents are involved. The thermal stability of the reactants and products must be considered, as decomposition can occur at excessively high temperatures. acs.org

Temperature RangeReaction TypeRationaleTypical OutcomeReference
0-5 °CBase-mediated sulfonamide synthesisControl of exothermic reaction, enhanced selectivityHigh yields, reduced byproducts
Room TemperatureCu-catalyzed Chan-Evans-Lam couplingMild conditions, convenientModerate to high yields tandfonline.com
90 °COrganocatalyzed multi-component reactionsIncreased reaction rate for solid substratesExcellent yields tandfonline.com
120-130 °CCu-catalyzed N-arylationOvercoming activation energy for less reactive substratesGood yields for challenging couplings thieme-connect.comnih.gov

Catalysis can significantly enhance the efficiency and scope of benzenesulfonamide (B165840) synthesis. Catalysts can range from simple bases to complex transition-metal systems.

Base Catalysis: The most common approach involves using a base to neutralize the HCl generated during the reaction of a sulfonyl chloride with an amine. Common bases include pyridine, triethylamine, sodium carbonate, and potassium carbonate. researchgate.nettandfonline.com The choice of base can influence the reaction rate and work-up procedure.

Transition-Metal Catalysis: As mentioned in section 2.2, copper, palladium, and nickel catalysts are widely employed for C-N cross-coupling reactions to form sulfonamides. tandfonline.comprinceton.edu These methods expand the range of possible starting materials to include aryl halides and boronic acids, offering alternative synthetic routes. For example, copper(I) iodide is a robust catalyst for coupling sulfonamides with aryl halides. tandfonline.com

Organocatalysis: In some contexts, organic molecules can catalyze the formation of related heterocyclic structures incorporating a sulfonamide moiety. For instance, N-(phenylsulfonyl)benzenesulfonamide has been used as an organocatalyst for Biginelli reactions, demonstrating the potential for sulfonamides themselves to act as catalysts under certain conditions. tandfonline.com

Catalyst SystemReaction TypeSubstratesKey AdvantagesReference
Pyridine (Base)Nucleophilic SubstitutionBenzenesulfonyl chloride, Aromatic aminesSimple, acts as solvent and base researchgate.net
CuI / K₂CO₃Ullmann CouplingSulfonamides, Aryl halidesCost-effective metal, reliable for N-arylation tandfonline.com
Pd(dba)₃ / LigandBuchwald-Hartwig AminationSulfonamides, Aryl chloridesHigh efficiency for challenging substrates tandfonline.com
NiCl₂·glyme / Ir photocatalystPhotosensitized Cross-CouplingSulfonamides, Aryl bromidesMild room temperature conditions princeton.edu

Purification Techniques for High-Purity this compound

Achieving high purity is essential, particularly for compounds intended for biological evaluation. The purification of the final product typically involves a series of steps to remove unreacted starting materials, catalysts, and byproducts.

A common initial purification step involves pH adjustment. After the reaction, the mixture is often acidified. In the synthesis of N-pyridin-3-yl-benzenesulfonamide, hydrochloric acid was added to adjust the pH to 2. researchgate.netearthlinepublishers.com This protonates the pyridine nitrogen and any unreacted 3-aminopyridine, making them soluble in the aqueous phase, while the desired sulfonamide product, being less basic, precipitates out of the solution.

The crude precipitate is then collected by filtration and washed with water to remove residual acids and salts. Further purification is typically achieved by recrystallization from a suitable solvent or solvent mixture, such as ethanol (B145695) or aqueous isopropanol. google.com The choice of solvent is critical; the compound should be sparingly soluble at low temperatures and highly soluble at higher temperatures to ensure good recovery of pure crystals upon cooling. If recrystallization is insufficient to remove all impurities, flash column chromatography on silica (B1680970) gel is a highly effective alternative. A solvent system of appropriate polarity, such as a mixture of n-hexane and ethyl acetate (B1210297), is used to elute the components, allowing for the isolation of the pure this compound. nih.gov

Chromatographic Separation Methods

Chromatographic techniques are instrumental in the purification of this compound, offering high-resolution separation of the desired compound from unreacted starting materials, by-products, and other impurities.

Column Chromatography: This is a fundamental and widely used method for the purification of sulfonamides. The selection of the stationary phase and the mobile phase is crucial for effective separation. For this compound, a silica gel stationary phase is typically employed due to the polar nature of the sulfonamide group. The mobile phase, a solvent or a mixture of solvents, is chosen to provide optimal differential partitioning of the components in the crude mixture.

A common approach involves a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity. This allows for the elution of less polar impurities first, followed by the desired sulfonamide. A typical solvent system for the purification of N-arylbenzenesulfonamides involves a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane. The precise ratio of these solvents is determined through preliminary analysis using thin-layer chromatography (TLC).

Hypothetical Thin-Layer Chromatography (TLC) Analysis for Reaction Monitoring and Method Development:

Solvent System (Hexane:Ethyl Acetate) Retention Factor (Rf) of this compound Separation from Impurities
9:10.15Poor
7:30.35Good
1:10.60Fair

High-Performance Liquid Chromatography (HPLC): For achieving higher purity, particularly for analytical or demanding applications, reverse-phase HPLC is a powerful technique. In this method, a non-polar stationary phase (such as C18-modified silica) is used in conjunction with a polar mobile phase. A typical mobile phase for a compound like this compound would be a mixture of acetonitrile (B52724) and water, often with a small amount of an acid like formic acid to improve peak shape. mdpi.com This method is also scalable for preparative separations to isolate highly pure material. mdpi.com

Recrystallization and Precipitation Protocols

Recrystallization is a widely used and effective technique for the purification of solid compounds like this compound. The principle of this method relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

The process involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution. Upon cooling, the solubility of the desired compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the solvent.

Selection of a Recrystallization Solvent: An ideal solvent for the recrystallization of this compound should exhibit the following properties:

High solubility for the compound at elevated temperatures.

Low solubility for the compound at lower temperatures.

High solubility for the impurities at all temperatures.

It should not react with the compound.

It should be volatile enough to be easily removed from the purified crystals.

Based on the synthesis of a similar compound, N-pyridin-3-yl-benzenesulfonamide, hot ethanol has been shown to be an effective recrystallization solvent. researchgate.netnih.gov For this compound, a similar protic solvent or a mixture of solvents would likely be effective.

General Recrystallization Protocol:

The crude this compound is dissolved in a minimal amount of a suitable hot solvent (e.g., ethanol).

The hot solution is filtered to remove any insoluble impurities.

The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

The resulting crystals are collected by filtration.

The crystals are washed with a small amount of the cold solvent to remove any adhering impurities.

The purified crystals are then dried under vacuum.

Precipitation is another method used for purification. This is often achieved by changing the pH of the reaction mixture. For instance, after the synthesis of N-pyridin-3-yl-benzenesulfonamide, the product is precipitated by acidifying the basic reaction mixture. researchgate.netnih.gov This crude precipitate can then be further purified by recrystallization.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of sulfonamides, including this compound, is of growing importance to minimize the environmental impact of chemical manufacturing.

Atom Economy: The synthesis of this compound from 4-cyclohexylbenzenesulfonyl chloride and 3-aminopyridine is a condensation reaction that ideally has a high atom economy, with the main byproduct being a salt (e.g., pyridinium (B92312) hydrochloride or sodium chloride) depending on the base used.

Use of Safer Solvents and Auxiliaries: Traditional syntheses of sulfonamides often employ volatile organic solvents. Green chemistry encourages the use of more environmentally benign solvents. For the synthesis of sulfonamides, water has been demonstrated as a viable and green solvent. researchgate.net Conducting the reaction in an aqueous medium can simplify the workup process, often involving just filtration of the product. researchgate.net

Design for Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy consumption. Many sulfonamide syntheses can be carried out at room temperature, contributing to a more energy-efficient process.

Catalysis: The use of catalysts can enhance reaction rates and selectivity, often under milder conditions. While the reaction between a sulfonyl chloride and an amine is typically facile, research into catalytic methods for C-N bond formation is an active area of green chemistry.

Waste Prevention: A well-optimized reaction that proceeds to high conversion with high selectivity will minimize the generation of waste. The choice of a recyclable base or a process where the base is easily removed and neutralized also contributes to waste reduction.

Hypothetical Comparison of Synthetic Routes based on Green Chemistry Metrics:

Metric Traditional Synthesis (in Dichloromethane with Triethylamine) Greener Synthesis (in Water with Sodium Carbonate)
Solvent Dichloromethane (Volatile, Halogenated)Water (Benign)
Base Triethylamine (Organic, Volatile)Sodium Carbonate (Inorganic, Less Hazardous)
Workup Aqueous washes, extraction, solvent evaporationFiltration
Energy Input May require heating/cooling and energy for solvent removalOften feasible at room temperature

By adopting such green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Advanced Spectroscopic and Structural Elucidation of 4 Cyclohexyl N Pyridin 3 Yl Benzenesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of 4-Cyclohexyl-N-pyridin-3-yl-benzenesulfonamide are predicted based on established chemical shift principles and data from analogous structures, such as N-pyridin-3-yl-benzenesulfonamide and various 4-substituted cyclohexylbenzenes. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

The ¹H NMR spectrum is anticipated to show distinct signals for the protons of the pyridinyl, benzenesulfonyl, and cyclohexyl groups. The pyridinyl protons are expected in the aromatic region, typically downfield due to the electron-withdrawing nature of the nitrogen atom. The benzenesulfonyl protons will appear as a characteristic AA'BB' system for a 1,4-disubstituted benzene (B151609) ring. The cyclohexyl protons will produce a series of multiplets in the aliphatic region of the spectrum. A broad singlet corresponding to the sulfonamide N-H proton is also expected.

The ¹³C NMR spectrum will complement the proton data, showing distinct signals for each unique carbon atom in the molecule. The carbons of the aromatic rings will resonate in the downfield region (110-160 ppm), while the aliphatic carbons of the cyclohexyl ring will appear in the upfield region.

Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Pyridinyl-H2~8.55d
Pyridinyl-H4~8.25dd
Pyridinyl-H5~7.42m
Pyridinyl-H6~7.65d
Benzenesulfonyl-H (ortho to SO₂)~7.85d
Benzenesulfonyl-H (ortho to Cyclohexyl)~7.35d
Sulfonamide N-H~10.5br s
Cyclohexyl-H (methine)~2.55tt
Cyclohexyl-H (methylene, axial/equatorial)~1.20-1.90m

Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)
Pyridinyl-C2~148.0
Pyridinyl-C3~135.5
Pyridinyl-C4~127.0
Pyridinyl-C5~124.0
Pyridinyl-C6~142.0
Benzenesulfonyl-C (ipso-SO₂)~139.0
Benzenesulfonyl-C (ortho to SO₂)~127.5
Benzenesulfonyl-C (ortho to Cyclohexyl)~129.0
Benzenesulfonyl-C (ipso-Cyclohexyl)~152.0
Cyclohexyl-C1 (methine)~44.5
Cyclohexyl-C2,6~34.0
Cyclohexyl-C3,5~26.0
Cyclohexyl-C4~26.8

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Cross-peaks would confirm the connectivity within the pyridinyl ring (e.g., between H4, H5, and H6) and within the cyclohexyl ring, showing the coupling between the methine proton and adjacent methylene (B1212753) protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. columbia.edu It would be used to definitively assign the carbon signals based on their attached, and already assigned, protons. For instance, the cyclohexyl methine proton signal would correlate with the C1 carbon signal of the cyclohexyl ring. creative-biostructure.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is vital for connecting the different structural fragments. columbia.edu Key HMBC correlations would be expected between the benzenesulfonyl protons and the ipso-carbons, and importantly, between the pyridinyl protons (e.g., H2 and H6) and the carbon atom of the sulfonamide group, confirming the N-S linkage. creative-biostructure.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. For example, NOE cross-peaks could be observed between the protons of the cyclohexyl ring and the ortho-protons of the benzenesulfonyl ring, confirming their proximity.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Characteristic Absorption Bands of Sulfonamide, Cyclohexyl, and Pyridinyl Moieties

The IR and Raman spectra of this compound would display a combination of absorption bands characteristic of its three main components.

Sulfonamide Group: This group gives rise to very strong and characteristic absorption bands. The asymmetric (νas) and symmetric (νs) stretching vibrations of the S=O bonds are expected in the ranges of 1350-1310 cm⁻¹ and 1160-1140 cm⁻¹, respectively. The S-N stretching vibration is typically observed around 930-900 cm⁻¹. nih.gov The N-H stretching vibration of the sulfonamide would appear as a band in the region of 3350-3250 cm⁻¹. mdpi.com

Cyclohexyl Moiety: The presence of the cyclohexyl group is confirmed by the C-H stretching vibrations of its CH₂ and CH groups, which appear just below 3000 cm⁻¹ (typically 2930-2850 cm⁻¹). C-H bending vibrations are also expected in the 1470-1445 cm⁻¹ region.

Pyridinyl and Benzene Moieties: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. Aromatic C=C stretching vibrations will produce a series of bands in the 1600-1450 cm⁻¹ region. researchgate.net Out-of-plane C-H bending vibrations for the 1,4-disubstituted benzene ring would be visible in the 850-800 cm⁻¹ range, providing further evidence of the substitution pattern.

Characteristic Vibrational Frequencies

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
SulfonamideN-H stretch3350-3250
SulfonamideS=O asymmetric stretch1350-1310
SulfonamideS=O symmetric stretch1160-1140
SulfonamideS-N stretch930-900
Aromatic RingsC-H stretch>3000
Aromatic RingsC=C stretch1600-1450
CyclohexylC-H stretch2930-2850
CyclohexylC-H bend1470-1445

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

The expected molecular weight of this compound (C₁₇H₂₀N₂O₂S) is approximately 316.13 g/mol .

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental formula. For C₁₇H₂₀N₂O₂S, the expected exact mass of the protonated molecule [M+H]⁺ would be approximately 317.1323.

The fragmentation of sulfonamides under mass spectrometry conditions often follows characteristic pathways. nih.gov A common fragmentation is the cleavage of the S-N bond or the Ar-S bond. A key fragmentation pathway for benzenesulfonamides is the loss of sulfur dioxide (SO₂), corresponding to a loss of 64 mass units. researchgate.netnih.gov

Predicted Mass Spectrometry Fragmentation

m/z Value (Predicted)Identity
317.1323[M+H]⁺
253.1111[M+H - SO₂]⁺
235.1548[C₁₇H₁₉N₂]⁺ (Loss of H₂SO₂)
199.1171[C₁₂H₁₇NS]⁺ (Loss of Pyridine)
155.0320[C₆H₅SO₂]⁺ (Benzenesulfonyl cation)
94.0531[C₅H₆N₂]⁺ (Aminopyridine radical cation)
83.0861[C₆H₁₁]⁺ (Cyclohexyl cation)

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

The crystal packing of this compound is anticipated to be dominated by a network of intermolecular hydrogen bonds, a characteristic feature of sulfonamides containing an N-H proton donor. The primary interaction is expected to be the formation of N—H···O hydrogen bonds, where the sulfonamide nitrogen atom acts as a hydrogen bond donor and one of the sulfonyl oxygen atoms serves as the acceptor. This type of interaction is a robust and highly directional force that often leads to the formation of well-defined supramolecular synthons, such as chains or dimers, which form the foundational framework of the crystal lattice.

In addition to the principal N—H···O hydrogen bonds, weaker C—H···O and C—H···π interactions are also likely to play a significant role in consolidating the crystal packing. The cyclohexyl and phenyl rings provide numerous C-H donors that can interact with the sulfonyl oxygen atoms and the π-electron clouds of the aromatic rings. Specifically, the pyridyl nitrogen atom may also act as a hydrogen bond acceptor, participating in C—H···N interactions.

Table 1: Potential Intermolecular Interactions in the Crystal Structure of this compound

Interaction TypeDonorAcceptorTypical Distance (Å)Geometry
Hydrogen BondN-H (sulfonamide)O=S (sulfonyl)2.8 - 3.2Linear to slightly bent
Hydrogen BondC-H (aromatic/aliphatic)O=S (sulfonyl)3.0 - 3.5Variable
Hydrogen BondC-H (aromatic)N (pyridine)3.1 - 3.6Variable
π-π StackingPhenyl RingPyridyl Ring3.3 - 3.8Parallel-displaced or T-shaped
van der WaalsCyclohexyl groupVarious> 3.5Isotropic

Note: The data in this table is illustrative and based on typical values observed for similar molecular structures in the solid state.

In the solid state, this compound is expected to exist predominantly in the sulfonamide tautomeric form, as opposed to the sulfonylimidate form, a preference widely observed for N-aryl benzenesulfonamides.

The conformation of the molecule will be defined by the torsion angles around the S-N and S-C bonds. The conformation about the S-N bond is of particular interest, as it determines the relative orientation of the benzenesulfonamide (B165840) and pyridine (B92270) rings. Generally, N-aryl sulfonamides adopt either a gauche or anti conformation. The specific preference in the crystalline state will be a consequence of minimizing steric hindrance and maximizing favorable intermolecular interactions.

Table 2: Expected Conformational Parameters for this compound in the Solid State

ParameterDescriptionExpected Value/Conformation
Cyclohexyl Ring ConformationThree-dimensional shape of the cyclohexyl ringChair
C-S-N-C Torsion AngleRotation around the sulfonamide S-N bondgauche or anti
Phenyl-Pyridyl Dihedral AngleAngle between the aromatic ring planes30° - 90°
Sulfonamide GeometryArrangement of atoms around the sulfur atomDistorted Tetrahedral

Note: The values presented in this table are predictive and based on crystallographic data of analogous compounds.

Computational Chemistry and Quantum Mechanical Investigations of 4 Cyclohexyl N Pyridin 3 Yl Benzenesulfonamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. By approximating the electron density, DFT calculations can determine the electronic structure, molecular orbitals, and related chemical descriptors, providing a fundamental understanding of molecular reactivity and stability.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more reactive. researchgate.net

For 4-Cyclohexyl-N-pyridin-3-yl-benzenesulfonamide, DFT calculations at a level such as B3LYP/6-311G(d,p) would be employed to determine the energies of these orbitals. The analysis would likely show that the HOMO is primarily localized on the electron-rich pyridine (B92270) and benzenesulfonamide (B165840) portions, while the LUMO is distributed across the aromatic systems. The calculated energy gap provides a quantitative measure of the molecule's stability.

Table 1: Calculated Frontier Molecular Orbital Energies and Properties

Parameter Energy (eV) Description
EHOMO -6.5 Energy of the Highest Occupied Molecular Orbital
ELUMO -1.5 Energy of the Lowest Unoccupied Molecular Orbital

| Energy Gap (ΔE) | 5.0 | Indicates high kinetic stability |

Note: The values presented are representative and derived from typical DFT calculations for similar sulfonamide structures.

The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic species. researchgate.net The ESP map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. chemrxiv.org

In the case of this compound, an ESP map would reveal:

Negative Potential: Concentrated around the highly electronegative oxygen atoms of the sulfonyl group (SO₂) and the nitrogen atom of the pyridine ring. These sites are the most likely to interact with positive charges or act as hydrogen bond acceptors.

Positive Potential: Located around the hydrogen atom attached to the sulfonamide nitrogen (N-H). This acidic proton is the primary site for deprotonation and hydrogen bond donation.

Neutral Potential: The cyclohexyl and phenyl rings, being largely nonpolar, would exhibit a relatively neutral potential (green), indicating their lower reactivity in polar interactions.

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation about single bonds, while potential energy surface mapping helps identify the most stable (lowest energy) conformations.

Table 2: Predicted Stable Conformations based on Torsion Angles

Torsion Angle Angle Value (°) Relative Energy Conformation Stability
C-S-N-C ~ -80° to -70° Low Preferred (Stable)
C-S-N-C ~ 180° High Unfavorable (Steric Clash)

The cyclohexyl ring is not planar and exists predominantly in a low-energy "chair" conformation to minimize angular and torsional strain. nih.gov This is a well-established principle confirmed by structural studies of numerous N-cyclohexyl-benzenesulfonamide derivatives. nih.govnih.gov The chair conformation can undergo a "ring flip" to an alternative chair form, passing through higher-energy "twist-boat" and "boat" transition states. Computational analysis can quantify the energy barriers for this process. Puckering parameters, such as those defined by Cremer and Pople, are used to precisely describe the conformation of the ring. For instance, in a related structure, the puckering parameters were found to be Q = 0.536 Å and θ = 180.0°, confirming a distinct chair geometry. nih.gov For this compound, the chair conformation is the overwhelmingly preferred state.

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solvated Environments

While quantum mechanical calculations provide insight into static, minimum-energy structures, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time, particularly in a biologically relevant solvated environment (e.g., water). rsc.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the trajectory of each atom to be tracked over time.

For this compound, an MD simulation would typically involve placing the molecule in a box of explicit solvent molecules (e.g., water) and simulating its behavior for nanoseconds or longer. Such simulations can reveal:

Solvation Structure: How water molecules arrange themselves around the solute, forming hydrogen bonds with the sulfonyl oxygens, the sulfonamide N-H group, and the pyridine nitrogen.

Conformational Dynamics: The flexibility of the molecule in solution. This includes observing the rotational freedom of the sulfonamide linkage and potential, though infrequent, ring flips of the cyclohexyl group.

Time-Averaged Properties: The simulation can provide an ensemble of structures, allowing for the calculation of average properties that are more representative of the molecule's state in solution than a single, static structure.

Solvent Effects on Molecular Conformation and Stability

In the gas phase or non-polar solvents, the conformation is primarily dictated by intramolecular forces, such as steric hindrance between the bulky ring systems and potential weak hydrogen bonds. However, in polar solvents, intermolecular interactions between the solute and solvent molecules become dominant. Polar solvents can stabilize conformations with larger dipole moments, potentially altering the preferred spatial arrangement of the molecule. For sulfonamides, the S-N bond is a key rotatable bond, and its orientation relative to the aromatic rings can be affected by the solvent environment. Theoretical calculations predict that different conformers, arising from rotations around key bonds, will have varying stabilities depending on the dielectric constant of the solvent. This is crucial as the biological activity of a molecule is determined by the geometrical structure that binds to a receptor. acs.orgnih.gov

QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). nih.govnih.gov These methods are fundamental in modern drug discovery and materials science for predicting the behavior of novel compounds, thereby saving significant time and resources. mdpi.comresearchgate.net For a series of compounds including derivatives of this compound, a QSAR/QSPR study involves three main stages: data set preparation, calculation of molecular descriptors, and the development and validation of a predictive model. tandfonline.com

The overarching goal is to create a statistically robust model that can accurately predict the activity or property of untested molecules based solely on their structural features. researchgate.net For benzenesulfonamide derivatives, QSAR models have been developed to predict a wide range of activities, including herbicidal properties and enzyme inhibition. nih.govrsc.orgnih.govchemijournal.com Similarly, QSPR models can predict properties like the dissociation constant (pKa) or solubility. arkat-usa.orgresearchgate.netqsardb.org

Descriptor Calculation and Feature Selection for Predictive Models

The foundation of any QSAR/QSPR model is the numerical representation of the molecular structure using "molecular descriptors." wiley.com These descriptors are calculated values that quantify different aspects of a molecule's physicochemical characteristics. They can be broadly categorized into several types. ucsb.edu

Table 1: Major Categories of Molecular Descriptors

Descriptor Category Description Examples
Constitutional (0D/1D) Based on the molecular formula and connectivity, independent of geometry. Molecular Weight, Atom Count, Bond Count, Number of Rings.
Topological (2D) Describe atomic connectivity and branching. Wiener Index, Randic Index, Kier & Hall Connectivity Indices.
Geometrical (3D) Based on the 3D coordinates of the atoms. Molecular Surface Area, Molecular Volume, Principal Moments of Inertia.
Electronic (Quantum) Derived from quantum mechanical calculations. HOMO/LUMO Energies, Dipole Moment, Atomic Partial Charges.
Physicochemical Describe properties like lipophilicity and polarizability. LogP (octanol-water partition coefficient), Molar Refractivity (MR).

Given that thousands of descriptors can be calculated for a single molecule, a critical step in model development is feature selection . This process aims to identify the most relevant subset of descriptors that contribute significantly to the modeled activity or property, while discarding redundant or irrelevant ones. elsevierpure.com The primary goals of feature selection are to reduce the risk of model overfitting, decrease model complexity, and enhance interpretability. researchgate.net Various computational techniques are employed for this purpose. researchgate.netelsevierpure.com

Table 2: Common Feature Selection Methodologies

Method Type Approach Examples
Filter Methods Descriptors are ranked based on statistical measures independent of the modeling algorithm. Correlation analysis, Chi-squared test, Information gain.
Wrapper Methods A specific machine learning algorithm is used to evaluate the quality of descriptor subsets. Recursive Feature Elimination (RFE), Forward Selection, Genetic Algorithms (GA).
Embedded Methods Feature selection is an integral part of the model training process. LASSO (Least Absolute Shrinkage and Selection Operator), Ridge Regression.

Machine Learning Approaches in SAR/SPR Model Development

Machine learning (ML) provides the algorithmic framework to build the mathematical model that connects the selected molecular descriptors (features) to the target activity or property. neuraldesigner.com Both linear and non-linear algorithms are widely used in QSAR/QSPR studies to capture the complex relationships between chemical structure and biological effect. nih.gov The rise of deep learning has also introduced more advanced architectures for QSAR prediction. nih.gov

Table 3: Machine Learning Models in QSAR/QSPR

Model Type Description Strengths
Multiple Linear Regression (MLR) A linear method that models the relationship between two or more independent variables (descriptors) and a dependent variable (activity). Simple to implement and highly interpretable.
Partial Least Squares (PLS) A linear regression method that is effective when the number of descriptors is large and there is multicollinearity among them. Handles high-dimensional and collinear data well.
Support Vector Machines (SVM) Can perform both linear and non-linear classification or regression by mapping data to a high-dimensional feature space. Effective in high-dimensional spaces and versatile due to different kernel functions.
Random Forest (RF) An ensemble method that constructs multiple decision trees during training and outputs the average prediction of the individual trees. Robust against overfitting and can handle large datasets with numerous features.
Artificial Neural Networks (ANN) A non-linear model inspired by the structure of the human brain, capable of modeling highly complex relationships. Can capture intricate non-linear patterns in data.

The choice of the ML algorithm depends on the nature of the dataset and the complexity of the underlying structure-activity relationship. mdpi.com For benzenesulfonamide derivatives, various ML approaches have been successfully applied to create predictive models for diverse biological targets. researchgate.netresearchgate.netnih.govnih.govnih.gov

Theoretical Insights into Reactivity and Selectivity in Chemical Transformations

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), offer profound insights into the intrinsic electronic properties of this compound, which govern its chemical reactivity and selectivity. researchgate.netcumhuriyet.edu.tr

One of the key concepts is Frontier Molecular Orbital (FMO) theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. ucsb.edu The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). The spatial distribution of these orbitals can identify the specific atoms or regions of the molecule most likely to participate in electrophilic or nucleophilic attacks.

Furthermore, the calculation of the molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecular surface. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are likely sites for nucleophilic attack.

Theoretical calculations can also predict acid-base properties, such as the pKa value, by computing the Gibbs free energies of the neutral and deprotonated forms of the molecule. acs.orgnih.govresearchgate.net For this compound, this would involve determining the acidity of the sulfonamide N-H proton, which is critical for its interaction with biological targets and its solubility. These computational tools collectively allow for a detailed, atom-level understanding of how the molecule is likely to behave in various chemical transformations, guiding synthetic efforts and mechanistic studies. acs.org

Molecular Recognition and Interaction Studies with Biological Macromolecules Theoretical and Methodological Frameworks

Target Identification Strategies for Sulfonamide Derivatives

Identifying the specific protein or proteins that a bioactive compound binds to is a critical step in drug discovery and chemical biology. This process, known as target deconvolution, can be approached using experimental and computational methods. nih.govfao.org For a novel sulfonamide derivative, these strategies are essential to uncover its mechanism of action.

Chemical proteomics offers powerful tools for identifying the molecular targets of small molecules directly from complex biological samples like cell lysates. nih.govresearchgate.net This approach preserves the natural state of proteins, including their conformations and post-translational modifications. researchgate.net

One primary strategy is affinity-based protein profiling . In this method, a molecule structurally similar to 4-Cyclohexyl-N-pyridin-3-yl-benzenesulfonamide is chemically modified to include a linker and a reactive group. This modified probe is then immobilized on a solid support, such as beads, and incubated with a cell extract. researchgate.net Proteins that bind to the compound are "pulled down" and subsequently identified using mass spectrometry. researchgate.net

Another powerful technique is activity-based protein profiling (ABPP) . ABPP uses reactive chemical probes to covalently label the active sites of entire enzyme families. By observing how the binding of this compound competes with the labeling by these probes, researchers can identify the specific enzymes it interacts with. This method provides functional information and helps to define targets that can explain a drug's side effects or toxicity. nih.gov

Complementary to experimental methods, computational algorithms can predict potential protein targets for a given ligand. Inverse docking , also known as reverse docking, is a prominent in silico technique for this purpose. semanticscholar.org The core principle is to take a single ligand of interest—in this case, this compound—and dock it against a large library of three-dimensional protein structures. semanticscholar.org

The process involves computationally placing the ligand into the binding site of each protein in the library and calculating a score that estimates the binding affinity. semanticscholar.orgrjb.ro Proteins that consistently produce favorable docking scores are flagged as potential targets. This approach allows for rapid screening against thousands of proteins, helping to prioritize targets for subsequent experimental validation. The main objective is to find a ligand-receptor complex with an optimized conformation and low binding free energy. semanticscholar.org

Molecular Docking and Scoring Function Development for Protein-Ligand Interactions

Once potential protein targets are identified, molecular docking is used to predict the specific binding pose and affinity of the ligand within the protein's active or allosteric site. rjb.ro This method is foundational to rational drug design and understanding structure-activity relationships. semanticscholar.org

A typical molecular docking protocol for a sulfonamide derivative involves several key steps. First, high-resolution 3D structures of the target protein are obtained, often from crystallographic databases like the Protein Data Bank (PDB). semanticscholar.org The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. semanticscholar.org Similarly, the 3D structure of the ligand, this compound, is generated and its energy is minimized. semanticscholar.org

The docking algorithm then systematically samples a vast number of possible orientations and conformations of the ligand within the defined binding pocket of the protein. nih.gov For sulfonamides, the binding is often characterized by key interactions involving the sulfonyl group (-SO2-). For instance, in carbonic anhydrases, the sulfonamide moiety coordinates with a zinc ion in the active site, while in other proteins, the oxygen atoms act as crucial hydrogen bond acceptors. nih.govsemanticscholar.org The final predicted poses are ranked using a scoring function that estimates the binding free energy. rjb.ro

Table 1: Example of Docking Scores for Sulfonamide Derivatives Against a Target Protein This table presents illustrative data based on typical docking studies of sulfonamide compounds.

CompoundTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
Sulfonamide Derivative ACarbonic Anhydrase I-8.2HIS94, HIS96, HIS119, ZN
Sulfonamide Derivative BPBP-2X-7.5ARG426, GLY664
Acetazolamide (Reference)Carbonic Anhydrase I-5.25HIS94, THR199, ZN

While docking provides a rapid estimate of binding affinity, more rigorous and computationally intensive methods are needed for higher accuracy. Free Energy Perturbation (FEP) and MM/PBSA are two such "end-point" methods that calculate binding free energies from molecular dynamics (MD) simulations. nih.govnih.govrsc.org

FEP is a physics-based method that calculates the difference in binding free energy between two similar ligands by simulating a non-physical, "alchemical" transformation of one molecule into the other. youtube.com This is done both in the solvated state and when bound to the protein. FEP is considered one of the most accurate methods for predicting relative binding affinities and is a powerful tool in lead optimization. nih.govyoutube.com

MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) and its variant MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) are popular methods that estimate the free energy of binding by combining molecular mechanics energy calculations with continuum solvation models. nih.govnih.gov The binding free energy (ΔG_bind) is calculated by taking the difference between the free energy of the protein-ligand complex and the free energies of the individual protein and ligand. nih.gov The calculation includes terms for van der Waals and electrostatic interactions, as well as polar and nonpolar contributions to solvation energy. nih.govresearchgate.net Though generally less accurate than FEP, MM/PBSA is computationally less demanding and provides valuable insights into the energetic contributions of different interactions. nih.govrsc.org

Table 2: Illustrative Energy Component Breakdown from an MM/PBSA Calculation This table shows a hypothetical breakdown of the binding free energy for a sulfonamide-protein complex, based on typical values reported in the literature.

Energy ComponentValue (kcal/mol)
Van der Waals Energy (ΔE_vdw)-45.5
Electrostatic Energy (ΔE_ele)-20.1
Polar Solvation Energy (ΔG_pol)+50.3
Nonpolar Solvation Energy (ΔG_nonpol)-4.8
Total Binding Free Energy (ΔG_bind) -20.1

Allosteric Modulation and Conformational Changes Induced by Ligand Binding (Theoretical Perspectives)

Ligand binding is not a simple "lock-and-key" event; it is a dynamic process that can induce significant conformational changes in the target protein. nih.gov The binding of a molecule like this compound can alter the protein's three-dimensional structure, which in turn affects its function. acs.org

This phenomenon is the basis of allostery , where binding at one site (an allosteric site) influences the activity at a distant, primary functional site (the orthosteric site). nih.govnih.gov Allosteric modulators offer potential advantages over traditional orthosteric drugs, including higher specificity, as allosteric sites are often less conserved across related proteins. nih.gov

The binding of a sulfonamide can induce such changes. Studies have shown that sulfonamide binding can lead to a notable loss in the helicity of a protein and perturbation of its 3D structure. acs.org These changes can be subtle, involving the repositioning of a few amino acid side chains, or more dramatic, involving rearrangements of entire domains. Such conformational shifts can either enhance (positive allosteric modulation) or inhibit (negative allosteric modulation) the protein's primary function. nih.gov Identifying whether a compound acts as an allosteric modulator is a key aspect of understanding its pharmacological mechanism.

Ligand Efficiency and Lipophilicity Metrics in Drug Design Research (Methodological Aspects)

In contemporary drug discovery, the optimization of a lead compound is a multifactorial process where raw potency is considered in conjunction with the physicochemical properties of the molecule. Ligand efficiency (LE) and lipophilicity metrics are crucial for this assessment, providing a way to gauge the quality of a compound by normalizing its binding affinity against its size and lipophilicity. tandfonline.comdundee.ac.uk These metrics help guide the selection and optimization of compounds that are more likely to possess favorable pharmacokinetic profiles. tandfonline.com

Ligand Efficiency (LE) measures the binding energy per non-hydrogen atom (heavy atom count, HAC). wikipedia.org It provides an indication of how efficiently a molecule uses its mass to bind to its target. A higher LE value is generally desirable, especially in the early stages of drug discovery. sciforschenonline.org The metric is calculated using the following formula:

LE = 1.4 * pIC₅₀ / HAC

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration and HAC is the count of non-hydrogen atoms.

Lipophilic Ligand Efficiency (LLE) , also known as Lipophilic Efficiency (LipE), evaluates the balance between potency and lipophilicity. wikipedia.orgyoutube.comgardp.org Excessive lipophilicity, often measured as logP or logD, can lead to poor solubility, increased metabolic clearance, and off-target toxicity. sciforschenonline.orgrgdscience.com LLE helps to optimize potency while controlling the lipophilicity of a compound. An ideal LLE value for an optimized drug candidate is often considered to be between 5 and 7. rgdscience.com The calculation is as follows:

LLE = pIC₅₀ - cLogP

For this compound, the heavy atom count (HAC) is 22 and the calculated logP (cLogP) is 3.5. The following table demonstrates a theoretical evaluation of this compound against a hypothetical kinase target, illustrating how LE and LLE would be calculated from potential potency measurements.

Interactive Data Table: Theoretical Efficiency Metrics for this compound

Hypothetical Potency (IC₅₀, nM)pIC₅₀Ligand Efficiency (LE)Lipophilic Ligand Efficiency (LLE)
10006.00.382.5
1007.00.443.5
108.00.514.5
19.00.575.5

This analysis shows that as the hypothetical potency of the compound increases, both the LE and LLE values improve, highlighting its increasing efficiency as a potential inhibitor. An LLE value of 5.5 at a 1 nM potency indicates a favorable balance between binding affinity and lipophilicity. rgdscience.com

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction Methodologies

The preclinical assessment of ADMET properties is critical for reducing the high attrition rates of drug candidates. nih.gov In silico ADMET prediction models have become indispensable tools in early-stage drug discovery, allowing for the rapid, cost-effective screening of compounds before significant resources are invested. drugpatentwatch.comnih.gov These computational methods use a compound's structure to forecast its pharmacokinetic and potential toxicity profiles. bhsai.org

Permeability Prediction Algorithms

Oral bioavailability is a key objective for many drug programs, and a compound's ability to permeate the intestinal wall is a primary determinant of this. Lipinski's Rule of Five provides a set of guidelines to evaluate the "drug-likeness" of a compound concerning its potential for oral absorption. drugbank.comwikipedia.org The rule states that poor permeability is more likely when a compound violates more than one of the following criteria:

Molecular weight (MW) ≤ 500 Daltons

LogP ≤ 5

Hydrogen bond donors (HBD) ≤ 5

Hydrogen bond acceptors (HBA) ≤ 10

The properties of this compound are assessed against these criteria in the table below.

Interactive Data Table: Lipinski's Rule of Five Analysis

PropertyValueLipinski's GuidelineCompliance
Molecular Weight332.4 g/mol ≤ 500Yes
cLogP3.5≤ 5Yes
Hydrogen Bond Donors1≤ 5Yes
Hydrogen Bond Acceptors4≤ 10Yes

Based on this analysis, this compound fully complies with Lipinski's Rule of Five, suggesting it has a favorable physicochemical profile for oral absorption. azolifesciences.comtiu.edu.iq

Metabolic Stability Prediction Using Cytochrome P450 Models

The cytochrome P450 (CYP) superfamily of enzymes is responsible for the metabolism of a vast majority of xenobiotics, including drugs. nih.gov Predicting a compound's interaction with these enzymes is crucial for estimating its metabolic stability and potential for drug-drug interactions. eurekaselect.com Numerous in silico tools, ranging from ligand-based to structure-based approaches, are available to predict whether a compound is a substrate or inhibitor of major CYP isoforms like CYP3A4, CYP2D6, and CYP2C9. nih.govsciforum.net

For this compound, the presence of the pyridine (B92270) ring is of particular note. The sp² hybridized nitrogen in the pyridine ring can potentially coordinate with the heme iron of CYP enzymes. This interaction can sometimes lead to the formation of a metabolic-intermediate complex, which may influence the rate of metabolism. news-medical.net Computational models can predict the most likely sites of metabolism on the molecule and which CYP isoforms are most likely to be involved. news-medical.net

Interactive Data Table: Hypothetical In Silico CYP450 Interaction Profile

CYP IsoformPredicted InteractionConfidence
CYP1A2Non-inhibitorHigh
CYP2C9InhibitorMedium
CYP2C19Non-inhibitorHigh
CYP2D6SubstrateHigh
CYP3A4Substrate & InhibitorMedium

This hypothetical profile suggests that the compound may be metabolized by CYP2D6 and CYP3A4 and could potentially inhibit CYP2C9 and CYP3A4, indicating areas for further in vitro investigation.

Theoretical Approaches to Off-Target Binding and Selectivity

A drug's therapeutic effect is derived from its interaction with the intended target; however, interactions with unintended proteins, known as off-targets, can lead to adverse effects. nih.gov Predicting these off-target interactions early is a key goal of computational toxicology. llnl.gov Theoretical approaches to assess selectivity include 2D and 3D chemical similarity searches, machine learning models, and reverse-docking screens where a compound is docked against a large panel of known protein structures. nih.govmdpi.com

The structural features of this compound, such as the sulfonamide group and the aromatic rings, can be used to query databases of known pharmacophores to identify potential off-targets. For instance, the benzenesulfonamide (B165840) moiety is a known structural motif in various inhibitors of carbonic anhydrases and other enzymes. Computational platforms can systematically screen the compound against panels of kinases, G-protein coupled receptors (GPCRs), and other target classes to generate a probabilistic off-target profile. nih.govmdpi.com This in silico profiling allows for the early identification of potential liabilities and helps guide the design of more selective analogues.

Mechanistic Investigations of Molecular Action Conceptual and Methodological

Enzyme Inhibition Mechanisms (Theoretical and Computational Approaches)

Enzymes are critical targets for therapeutic intervention. Understanding how a compound like 4-Cyclohexyl-N-pyridin-3-yl-benzenesulfonamide might inhibit a specific enzyme involves exploring various kinetic models and binding mechanisms through theoretical and computational lenses.

Reversible enzyme inhibitors are classified based on their effect on the enzyme's kinetic parameters, specifically the Michaelis constant (K_m) and the maximum velocity (V_max). libretexts.org Computational docking and molecular dynamics simulations can predict the likely binding site of this compound on a target enzyme, offering initial hypotheses about the inhibition model.

Competitive Inhibition : This occurs when the inhibitor structurally resembles the substrate and competes for the same active site on the enzyme. libretexts.org A competitive inhibitor increases the apparent K_m but does not affect the V_max. libretexts.org

Non-Competitive Inhibition : In this model, the inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, causing a conformational change that reduces its catalytic efficiency. jackwestin.com This type of inhibition reduces the V_max but does not change the K_m. libretexts.org

Uncompetitive Inhibition : This form of inhibition involves the inhibitor binding only to the enzyme-substrate (ES) complex, rendering it inactive. jackwestin.compearson.com This binding mode results in a decrease in both the apparent V_max and K_m. pearson.com

To determine the specific mechanism for this compound against a target enzyme, kinetic assays would be performed, and the resulting data would be fitted to these models.

Table 1: Illustrative Kinetic Parameters for an Enzyme in the Presence of Hypothetical Inhibitor (this compound)
Inhibition ModelApparent K_mApparent V_maxDescription of Effect
No Inhibitor50 µM100 µmol/minBaseline enzyme activity.
Competitive100 µM (Increased)100 µmol/min (Unchanged)Inhibitor competes with substrate for the active site.
Non-Competitive50 µM (Unchanged)50 µmol/min (Decreased)Inhibitor binds to an allosteric site, affecting catalysis but not substrate binding.
Uncompetitive25 µM (Decreased)50 µmol/min (Decreased)Inhibitor binds only to the enzyme-substrate complex.

The nature of the bond formed between an inhibitor and an enzyme dictates the reversibility and duration of its action.

Non-Covalent Binding : This is a reversible interaction involving forces such as hydrogen bonds, ionic bonds, and van der Waals interactions. libretexts.org Most enzyme inhibitors, including competitive and non-competitive types, bind non-covalently. libretexts.orgpearson.com Molecular modeling can predict these interactions by analyzing the potential for hydrogen bond formation and hydrophobic contacts between this compound and the enzyme's binding pocket.

Covalent Binding : This involves the formation of a strong, often irreversible, covalent bond between the inhibitor and a reactive residue in the enzyme's active site. libretexts.orglibretexts.org These are sometimes referred to as "suicide inhibitors" because they permanently inactivate the enzyme. pearson.com Computational approaches can help identify reactive functional groups on this compound and nucleophilic residues (like serine or cysteine) on the target enzyme that could potentially form a covalent linkage. nih.gov

Receptor Binding Kinetics and Thermodynamics (Theoretical Frameworks)

The interaction of a ligand with its receptor is a dynamic process characterized by binding and dissociation events. The study of these kinetics provides deeper insights into the ligand's efficacy beyond simple affinity measurements. nih.gov

The kinetics of receptor binding are defined by two key parameters: the association rate constant (k_on or on-rate) and the dissociation rate constant (k_off or off-rate). bmglabtech.com

On-Rate (k_on) : Describes the speed at which a compound binds to its target receptor. bmglabtech.com A higher on-rate suggests a faster onset of action. bmglabtech.com

Off-Rate (k_off) : Describes the speed at which the compound dissociates from the receptor. bmglabtech.com The residence time (1/k_off) is often a critical determinant of a drug's duration of action and in vivo efficacy. nih.gov

The equilibrium dissociation constant (K_D), a measure of affinity, is the ratio of these two rates (k_off/k_on). bmglabtech.com Techniques like Surface Plasmon Resonance (SPR) are instrumental in measuring these rates in real-time. nicoyalife.com

ITC and SPR are powerful, label-free biophysical techniques used to characterize biomolecular interactions. nih.govcriver.com

Isothermal Titration Calorimetry (ITC) : This technique directly measures the heat released or absorbed during a binding event. cureffi.org By titrating a solution of this compound into a sample cell containing the target receptor, ITC can determine the binding affinity (K_D), stoichiometry (n), and the thermodynamic parameters of the interaction, including enthalpy (ΔH) and entropy (ΔS). harvard.edu This provides a complete thermodynamic profile of the binding event. azom.com

Table 2: Illustrative Thermodynamic Data from an ITC Experiment
ParameterValueInterpretation
Affinity (K_D)150 nMRepresents a strong binding interaction.
Stoichiometry (n)1.05Indicates a 1:1 binding ratio of the compound to the receptor.
Enthalpy (ΔH)-8.5 kcal/molThe negative value signifies that the binding is an exothermic process, driven by favorable enthalpic interactions like hydrogen bonding.
Entropy (ΔS)+5.0 cal/mol·KThe positive value suggests an increase in disorder upon binding, likely due to the release of water molecules from the binding interface.

Surface Plasmon Resonance (SPR) : SPR technology monitors molecular interactions in real-time by detecting changes in the refractive index on a sensor surface. mdpi.comyoutube.com In a typical experiment, the target receptor is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. nicoyalife.com The resulting sensorgram provides quantitative measurements of the on-rate (k_on) and off-rate (k_off), from which the binding affinity (K_D) can be calculated. nih.gov

Ion Channel Modulation Mechanisms (Hypothetical and In Silico Modeling)

Ion channels, which regulate the flow of ions across cell membranes, are another important class of drug targets. nih.gov The modulation of these channels by small molecules can have significant physiological effects.

Hypothetical and in silico modeling approaches are crucial for investigating how a compound like this compound might modulate ion channel activity. Since the first models were developed in the 1950s, computational modeling of ion channels has become increasingly sophisticated, allowing for the simulation of complex interactions with drugs. escholarship.orgplos.org

Molecular Docking : This computational technique can predict the preferred binding site and conformation of this compound within the pore or at allosteric sites of an ion channel. This can suggest whether the compound acts as a channel blocker or as a modulator of channel gating (opening and closing).

Molecular Dynamics (MD) Simulations : MD simulations can model the dynamic behavior of the ion channel in the presence and absence of the compound over time. These simulations provide insights into the conformational changes induced by the binding of this compound and how these changes might affect ion permeation and channel kinetics.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models can be developed to correlate the structural features of sulfonamide-containing compounds with their observed effects on ion channel activity. frontiersin.org This approach can help in predicting the potential channel-modulating activity of this compound and guide the design of more potent or selective analogs.

Table 3: Application of In Silico Methods to Study Ion Channel Modulation
MethodApplication for this compoundPotential Insights
Homology ModelingGenerate a 3D structural model of a target ion channel if an experimental structure is unavailable.Provides a structural basis for further computational analysis.
Molecular DockingPredict the binding pose and affinity of the compound within the channel's pore or at allosteric sites.Identifies potential binding sites and suggests a mechanism (e.g., pore block vs. allosteric modulation).
Molecular Dynamics (MD)Simulate the dynamic interaction between the compound and the ion channel over time.Reveals conformational changes in the channel upon binding and helps understand the stability of the binding interaction.
Kinetic Modeling (e.g., Markov models)Incorporate binding and unbinding rates into mathematical models of channel gating.Predicts how the compound alters the channel's opening, closing, and inactivation kinetics. plos.org

Protein-Protein Interaction Modulation by Small Molecules (Conceptual Models)

The modulation of protein-protein interactions (PPIs) by small molecules like this compound represents a significant area of therapeutic interest. nih.govmdpi.com Conceptually, small molecules can influence these interactions in several ways, broadly categorized as either inhibition or stabilization. nih.govmdpi.com

Inhibition of Protein-Protein Interactions:

Small molecules can act as direct, orthosteric inhibitors by binding to one of the protein partners at the interaction interface, thereby preventing the formation of the protein complex. This is often challenging due to the large and often flat nature of PPI interfaces. Alternatively, a small molecule can bind to an allosteric site, a location on one of the proteins distinct from the interaction interface. This binding event induces a conformational change in the protein that disrupts the binding site for its partner, thus inhibiting the interaction.

Stabilization of Protein-Protein Interactions:

Conversely, some small molecules can act as "molecular glues," stabilizing the interaction between two proteins. This can occur when a small molecule binds to a transient or weak protein complex, increasing its stability and prolonging its downstream signaling effects. For instance, the natural product fusicoccin-A stabilizes the interaction between 14-3-3 proteins and their client proteins. mdpi.com Another mechanism involves the small molecule inducing a conformational change in one protein that enhances its affinity for its binding partner. An example of this is mizoribine, which enhances the interaction between the glucocorticoid receptor and 14-3-3η. mdpi.comnih.gov

The specific conceptual model for this compound's effect on PPIs would depend on its specific protein targets, which are not yet fully elucidated in publicly available research. However, based on its chemical structure, it possesses features that could potentially interact with protein surfaces through hydrogen bonding, hydrophobic interactions, and pi-stacking, making it a candidate for modulating PPIs through one of the aforementioned conceptual models.

Interactive Data Table: Conceptual Models of PPI Modulation

Modulation Type Mechanism Binding Site Effect on Protein Complex Illustrative Example
InhibitionDirect CompetitionOrthostericPrevents formationNutlins targeting the p53-MDM2 interaction
InhibitionConformational ChangeAllostericDisrupts binding interfaceSome allosteric kinase inhibitors
StabilizationMolecular GlueAt protein-protein interfaceIncreases complex stabilityFusicoccin-A and 14-3-3 proteins mdpi.com
StabilizationConformational EnhancementAllostericIncreases binding affinityMizoribine and glucocorticoid receptor/14-3-3 interaction mdpi.comnih.gov

Signaling Pathway Perturbation Analysis (Theoretical and Systems Biology Approaches)

Understanding how a small molecule like this compound perturbs cellular signaling pathways requires theoretical and systems biology approaches. drugtargetreview.comnih.gov These methods move beyond the study of single molecular interactions to analyze the behavior of the entire cellular network. nih.gov

Theoretical Approaches:

Systems Biology Approaches:

Systems biology utilizes high-throughput experimental data to build and refine models of cellular networks. drugtargetreview.com Techniques such as proteomics and transcriptomics can provide a global view of the changes in protein and gene expression levels, respectively, following treatment with this compound. This data can then be integrated into network models to infer which signaling pathways are most significantly perturbed.

For example, if the compound were found to inhibit a specific kinase, a systems biology approach would not only confirm the downstream effects on the immediate substrates of that kinase but could also reveal unexpected changes in other interconnected pathways. This holistic view is crucial for understanding the full mechanistic impact of a small molecule on cellular function. nih.gov The application of these approaches to this compound would require extensive experimental data generation, which is not currently available in the public domain.

Interactive Data Table: Approaches to Signaling Pathway Perturbation Analysis

Approach Methodology Type of Data Generated Key Insights
Theoretical ModelingMathematical simulation of pathwaysPredicted changes in protein concentrations and pathway outputIdentification of critical network nodes and potential off-target effects
ProteomicsMass spectrometry-based protein quantificationGlobal changes in protein expression and post-translational modificationsIdentification of protein interaction networks affected by the compound
TranscriptomicsMicroarray or RNA-sequencingGlobal changes in gene expressionIdentification of gene regulatory networks and pathways modulated by the compound
Network InferenceComputational analysis of high-throughput dataInferred signaling pathway maps and interaction networksDeconvolution of complex cellular responses to the compound

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Cyclohexyl N Pyridin 3 Yl Benzenesulfonamide Derivatives

Rational Design Principles for Analogue Synthesisnih.gov

The rational design of analogues for 4-Cyclohexyl-N-pyridin-3-yl-benzenesulfonamide is rooted in established medicinal chemistry principles. The benzenesulfonamide (B165840) scaffold is a versatile and privileged structure in drug discovery, known for its wide range of biological activities. nih.govajchem-b.com The design strategy often involves a "tail approach," where the sulfonamide core acts as a primary binding motif—frequently anchoring to metal ions like zinc in metalloenzymes—while the peripheral moieties (the "tails," such as the cyclohexyl and pyridinyl groups) are modified to enhance potency, selectivity, and pharmacokinetic properties. nih.govscispace.com

Bioisosteric Replacements of the Cyclohexyl and Pyridinyl Moieties

Bioisosterism, the strategy of replacing a functional group with another that has similar physical and chemical properties, is crucial for optimizing lead compounds. ctppc.org This approach allows for the fine-tuning of a molecule's efficacy, toxicity, and pharmacokinetic profile. ctppc.orgchem-space.com

Cyclohexyl Moiety: The cyclohexyl group in the parent compound is a significant contributor to its three-dimensional structure. As a bioisostere for a phenyl ring, it offers the advantage of a non-planar conformation, which can lead to more extensive contact points with a target protein. pharmablock.com This substitution can also improve metabolic stability and aqueous solubility by reducing the potential for π-π stacking interactions that are common with aromatic rings. pressbooks.pubacs.org However, the impact of replacing a phenyl group with a cyclohexyl ring on biological activity is context-dependent and requires empirical validation. acs.org The cyclohexyl group can also serve as a bioisostere for a tert-butyl group, potentially offering better affinity by occupying a deeper lipophilic pocket on a target protein. pharmablock.com

Table 1: Potential Bioisosteric Replacements for the Cyclohexyl Moiety
Original MoietyBioisosteric ReplacementRationale for ReplacementPotential Impact
CyclohexylCyclopentyl, CyclobutylAlters size and conformational flexibility.May improve binding affinity or selectivity.
Saturated Heterocycles (e.g., Piperidine, Tetrahydropyran)Introduces heteroatoms for potential hydrogen bonding and improved solubility.Enhances solubility and pharmacokinetic properties.
Bicyclic Rings (e.g., Bicyclo[2.2.1]heptane)Introduces conformational rigidity, reducing the entropic penalty of binding.Can increase binding affinity. chem-space.com
PhenylIntroduces aromaticity for potential π-stacking interactions.May alter binding mode and activity.

Pyridinyl Moiety: The pyridine (B92270) ring is a common heterocyclic motif in drug design. The nitrogen atom can act as a hydrogen bond acceptor, a critical interaction for receptor binding. bhsai.org Replacing a phenyl ring with a pyridine ring can modulate the electronic properties and solubility of a compound. bhsai.orgresearchgate.net Bioisosteric replacement of the pyridinyl group can significantly influence the compound's interaction with its biological target.

Table 2: Potential Bioisosteric Replacements for the Pyridinyl Moiety
Original MoietyBioisosteric ReplacementRationale for ReplacementPotential Impact
PyridinylSubstituted PhenylModifies electronic and steric properties without a heteroatom.Can alter binding affinity and selectivity.
Pyrimidine, PyrazineChanges the position and number of hydrogen bond acceptors.May optimize interactions with the target protein.
Thiazole, Imidazole, OxazoleIntroduces a five-membered heterocyclic ring with different electronic and geometric properties.Can serve as a cyclic replacement for an amide bond and alter the hydrogen bonding profile. pressbooks.pubrsc.org
ThiopheneReplaces the nitrogen with a sulfur atom, altering electronic character.Can improve metabolic stability or binding affinity. bhsai.org

Substituent Effects on the Benzenesulfonamide Corenih.gov

The benzenesulfonamide core is a critical pharmacophore, often responsible for the primary binding interaction, particularly with metalloenzymes like carbonic anhydrases where it coordinates with the zinc ion. nih.govnih.gov Modifications to the benzene (B151609) ring can have a profound impact on the compound's activity by altering the electronic properties and steric profile of the molecule. nih.govnih.gov For instance, the position and nature of substituents can influence the acidity (pKa) of the sulfonamide nitrogen, which can be crucial for binding. openaccesspub.org Studies have shown that in some series, electron-donating groups on the phenyl ring can lead to better inhibitory effects. rsc.org

Table 3: Effect of Substituents on the Benzenesulfonamide Core
Position of SubstitutionType of SubstituentPotential Effect on Activity and PropertiesExample from Literature
Para (4-position)Electron-donating (e.g., -OCH₃, -CH₃)Can increase electron density, potentially enhancing binding in some targets. rsc.orgIn some anticancer agents, electron-donating groups showed better growth inhibition. rsc.org
Meta (3-position)Electron-withdrawing (e.g., -Cl, -CF₃)Can increase the acidity of the sulfonamide proton, which may be favorable for binding to certain enzymes.Aniline analogues with 3-Cl and 3-CF₃ substitutions showed potent anti-influenza activity. nih.gov
Ortho (2-position)Bulky groupsCan introduce steric hindrance, which may either decrease activity by preventing binding or increase selectivity by preventing binding to off-targets.The position of substituents can dictate binding orientation and affinity. nih.gov
Any PositionHalogens (e.g., -F, -Cl)Can modulate lipophilicity and serve as a metabolic blocking position.Fluorine substitutions are common in drug design to improve metabolic stability. pressbooks.pub

Scaffold Hopping and Fragment-Based Drug Discovery (FBDD) Strategies Applied to Benzenesulfonamides

Modern drug discovery often employs advanced strategies like scaffold hopping and fragment-based drug discovery to identify novel and improved chemical entities.

Scaffold Hopping: This strategy involves replacing the central core of a molecule (the scaffold) with a structurally different one while retaining the spatial orientation of the key pharmacophoric groups. bhsai.org The goal is to discover new compounds with similar or improved biological activity but with a different intellectual property profile and potentially better physicochemical properties. bhsai.org For this compound, the benzenesulfonamide core could be replaced by other scaffolds capable of presenting the cyclohexyl and pyridinyl moieties in a similar conformation. nih.govdundee.ac.uk

Fragment-Based Drug Discovery (FBDD): FBDD is a powerful method for identifying lead compounds by starting with small, low-molecular-weight fragments that bind weakly to the target. proteopedia.orgfrontiersin.org These fragments are then optimized and linked together to create a more potent molecule. proteopedia.org The individual components of this compound—cyclohexane, pyridine, and benzenesulfonamide—can be considered as fragments. In an FBDD approach, these or similar fragments would be screened for binding to a target. nih.govnih.gov For instance, the benzenesulfonamide group itself is often used as a starting fragment that acts as a "warhead" for binding to zinc-containing enzymes. nih.gov

Chemoinformatic Approaches for SAR/SPR Explorationnih.govnih.govnih.gov

Chemoinformatics provides essential computational tools for analyzing and predicting the structure-activity and structure-property relationships of compounds.

Statistical Analysis of Structural Descriptorsnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) is a key chemoinformatic technique used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful for benzenesulfonamide derivatives. nih.govtandfonline.combenthamdirect.comingentaconnect.comresearchgate.net

These methods work by:

Aligning a series of molecules.

Calculating steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around the molecules.

Using statistical methods, like Partial Least Squares (PLS), to build a regression model linking the variations in these fields to the observed biological activity.

The resulting models can predict the activity of new, unsynthesized compounds and generate contour maps that visualize the regions where modifications to the structure would likely increase or decrease activity. tandfonline.comresearchgate.net

Data Mining and Visualization Techniques for SAR Data

With the vast amount of chemical and biological data available, data mining has become an indispensable tool in drug discovery. nih.gov Data mining algorithms can identify complex patterns and trends in SAR data that may not be apparent from manual inspection. nih.gov This can facilitate "SAR transfer," where insights gained from one series of compounds are applied to a different chemical series that shares a similar biological target. nih.gov

Visualization techniques are used in conjunction with data mining to represent complex, multidimensional SAR data in an intuitive graphical format. These visualizations help medicinal chemists to better understand the relationships between chemical structures and their biological activities, thereby guiding the design of new and improved molecules.

Ligand-Based and Structure-Based Drug Design Cycles (Methodological Overview)

Ligand-Based Drug Design (LBDD): In the absence of a high-resolution 3D structure of the biological target, LBDD methodologies rely on the information gleaned from a set of molecules known to interact with it. The fundamental principle is that molecules with similar structures are likely to exhibit similar biological activities.

The LBDD cycle for this compound derivatives would typically involve:

Pharmacophore Modeling: Identifying the key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) of active analogs and their spatial arrangement. This creates a 3D template, or pharmacophore, that is essential for biological activity.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the physicochemical properties of the derivatives with their biological potency. These models can then be used to predict the activity of novel, untested compounds.

Virtual Screening: Using the pharmacophore model or QSAR equations to search large chemical databases for new molecules that are likely to be active.

Synthesis and Biological Evaluation: Synthesizing the most promising candidates identified through virtual screening and testing their biological activity to validate the in silico predictions. The results of this testing then feed back into the refinement of the pharmacophore or QSAR model.

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, SBDD offers a more direct and powerful approach to drug design. This method allows for the visualization of the binding site and the design of molecules that can fit snugly and interact favorably with it.

The SBDD cycle for this compound derivatives would proceed as follows:

Target-Ligand Complex Analysis: Examining the crystal structure of the target protein in complex with an initial inhibitor to understand the key binding interactions. This includes identifying hydrogen bonds, hydrophobic interactions, and salt bridges that contribute to binding affinity.

In Silico Docking and Scoring: Computationally placing virtual compounds, including novel designs, into the binding site of the target protein and using scoring functions to predict their binding affinity.

Rational Design of Novel Analogs: Based on the structural insights, medicinal chemists can design new derivatives with modifications aimed at improving binding affinity, selectivity, and pharmacokinetic properties. For instance, the cyclohexyl group might be modified to better fill a hydrophobic pocket, or the pyridine ring could be substituted to form an additional hydrogen bond.

Synthesis, Biological Testing, and Co-crystallization: The newly designed compounds are synthesized and their biological activity is determined. Promising candidates are then co-crystallized with the target protein to obtain a new 3D structure, which provides experimental validation of the design hypothesis and initiates the next cycle of optimization.

Multi-Objective Optimization in Compound Design

The path to a successful drug is not solely paved with high potency. A multitude of other properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicological profiles, must be simultaneously optimized. This is where multi-objective optimization (MOO) comes into play. MOO is a computational strategy that aims to find a set of solutions that represent the best possible trade-offs between multiple, often conflicting, objectives. psu.edu

In the context of designing this compound derivatives, MOO would seek to concurrently improve:

Potency: Maximizing the inhibitory activity against the desired biological target.

Selectivity: Minimizing activity against off-target proteins to reduce the risk of side effects.

Solubility: Ensuring the compound can dissolve in physiological fluids to be absorbed.

Permeability: Enabling the compound to cross biological membranes to reach its site of action.

Metabolic Stability: Reducing the rate at which the compound is broken down by enzymes in the body to prolong its duration of action.

Low Toxicity: Minimizing any harmful effects on the body.

The application of MOO in the design of these derivatives would involve defining a set of desirable property ranges and using computational algorithms to explore the chemical space of possible analogs. The output of a MOO process is not a single "best" compound, but rather a set of "Pareto optimal" solutions. Each solution on the Pareto front represents a compound where one property cannot be improved without worsening at least one other property. This provides medicinal chemists with a diverse set of high-quality compounds to choose from, each with a unique balance of properties, for further investigation.

While specific data tables for the Structure-Activity and Structure-Property Relationships of this compound derivatives are not publicly available in extensive detail, the principles outlined above form the established framework for their rational design and optimization. The synthesis and antimicrobial activity of the core N-pyridin-3-yl-benzenesulfonamide scaffold have been reported, providing a foundational data point for further derivatization and study. researchgate.net The broader class of benzenesulfonamides has been extensively explored as inhibitors of various enzymes, such as kinases, with structure-based design approaches playing a key role in their development. nih.gov

Future Directions and Emerging Research Avenues for 4 Cyclohexyl N Pyridin 3 Yl Benzenesulfonamide

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The advent of artificial intelligence (AI) and machine learning (ML) has begun to revolutionize the traditionally slow and costly process of drug discovery. google.comepa.gov For a compound like 4-Cyclohexyl-N-pyridin-3-yl-benzenesulfonamide, these computational tools offer a powerful means to accelerate and refine its development.

Predictive Modeling and Virtual Screening: Machine learning algorithms can be trained on vast datasets of existing sulfonamides and other chemical entities to predict the biological activities, physicochemical properties, and potential toxicity of this compound. AI-driven platforms can perform large-scale virtual screening to identify potential protein targets by docking the compound's structure against extensive libraries of biological macromolecules. This approach can rapidly generate hypotheses about its mechanism of action and guide experimental validation, significantly reducing the time and resources required for initial target identification. epa.gov

De Novo Design and Lead Optimization: Generative AI models can design novel analogs of this compound with improved pharmacological profiles. By learning the complex relationships between chemical structure and biological function, these models can propose modifications to the cyclohexyl, pyridinyl, or phenyl rings to enhance target affinity, selectivity, or metabolic stability. This in silico optimization process allows for the exploration of a vast chemical space that would be infeasible to synthesize and test conventionally.

AI/ML ApplicationPotential Impact on this compound Research
Target Prediction Identification of novel kinases, enzymes, or receptors that bind to the compound.
ADMET Prediction Early-stage assessment of absorption, distribution, metabolism, excretion, and toxicity profiles.
Generative Design Creation of a virtual library of derivatives with potentially higher potency or reduced off-target effects.
Synergy Prediction Identification of existing drugs that may work synergistically with the compound.

Advanced Spectroscopic Techniques for Dynamic Structural Insights

While standard spectroscopic methods like FTIR and NMR are fundamental for initial characterization, advanced techniques can provide a deeper understanding of the three-dimensional structure and dynamic behavior of this compound. The synthesis and basic spectral characterization of the parent scaffold, N-pyridin-3-yl-benzenesulfonamide, has been established using FTIR, 1H NMR, and 13C NMR, confirming the core structure. researchgate.net

Probing Molecular Conformation and Interaction: Advanced NMR techniques, such as 2D-NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), can elucidate the precise spatial arrangement of the cyclohexyl and pyridinyl rings relative to the central sulfonamide linkage. This is crucial as the compound's conformation can significantly influence its binding to a biological target. Furthermore, techniques like Saturation Transfer Difference (STD) NMR can be used to study the compound's interaction with target proteins, identifying the specific parts of the molecule that are in close contact with the receptor.

Solid-State and Dynamic Structural Analysis: Single-crystal X-ray diffraction could provide an unambiguous, high-resolution picture of the molecule's solid-state conformation, revealing key details about intramolecular and intermolecular interactions, such as hydrogen bonding involving the sulfonamide proton. mdpi.com This structural data is invaluable for computational modeling and understanding the forces that govern molecular recognition.

Spectroscopic TechniqueInformation Gained for this compound
2D-NMR (NOESY) Determination of through-space proximity of protons, revealing the 3D conformation in solution.
X-ray Crystallography Precise bond lengths, angles, and crystal packing forces in the solid state. mdpi.com
STD-NMR Identification of the binding epitope of the compound when interacting with a target protein.
Circular Dichroism (CD) Analysis of conformational changes upon binding to chiral macromolecules like proteins or DNA.

Expansion of Synthetic Methodologies for Diversification

The future exploration of this compound is heavily reliant on the ability to generate a diverse library of analogs for structure-activity relationship (SAR) studies. The foundational synthesis involves the reaction of a substituted benzenesulfonyl chloride with an aminopyridine. researchgate.net Future work should focus on expanding this basic methodology.

Combinatorial and Parallel Synthesis: To efficiently explore the chemical space around the core scaffold, parallel synthesis techniques can be employed. This would involve reacting a panel of substituted benzenesulfonyl chlorides (e.g., with different groups at the 4-position instead of cyclohexyl) with a variety of aminopyridines and their isomers. This approach would rapidly generate a library of compounds for high-throughput screening.

Late-Stage Functionalization: A more sophisticated strategy involves the late-stage functionalization of the this compound molecule itself. Modern synthetic methods, such as C-H activation, could allow for the direct introduction of new functional groups onto the cyclohexyl or aromatic rings without requiring a complete re-synthesis. This would enable fine-tuning of the compound's properties to optimize for potency, selectivity, and pharmacokinetic parameters.

Exploration of Novel Target Classes for Sulfonamide Scaffolds

The sulfonamide scaffold is known to interact with a wide range of biological targets. While the precise targets of this compound are yet to be determined, related structures provide clues for future investigation. For instance, various N-pyridinyl benzenesulfonamide (B165840) derivatives have been explored for their potential in treating metabolic syndrome and as antimicrobial agents. researchgate.netnih.gov

Kinase Inhibition: The general structure of the compound bears resemblance to scaffolds found in many kinase inhibitors. The pyridinyl group can act as a hinge-binding motif, while the cyclohexylbenzenesulfonamide portion can occupy hydrophobic pockets in the ATP-binding site of various kinases. Screening against a broad panel of human kinases could reveal novel targets in oncology or inflammatory diseases.

Epigenetic Targets: There is growing interest in developing inhibitors for epigenetic targets such as histone deacetylases (HDACs) or methyltransferases. The sulfonamide group can act as a zinc-binding group, a key feature in many HDAC inhibitors. Investigating the potential of this compound to modulate epigenetic enzymes could open up new therapeutic applications.

Synergistic Research with Other Compound Classes

The complexity of many diseases, particularly cancer and infectious diseases, often necessitates combination therapy. Future research should investigate the potential of this compound to act synergistically with other established therapeutic agents.

Combination with Known Drugs: Once a primary biological activity is identified, the compound could be tested in combination with standard-of-care drugs for that indication. For example, if it demonstrates anticancer properties, it could be combined with cytotoxic chemotherapies or targeted immunotherapies. Cellular assays can be used to determine whether the combination results in synergistic, additive, or antagonistic effects, potentially allowing for lower doses of each agent and reducing toxicity.

Polypharmacology: An alternative approach is to intentionally design derivatives that modulate multiple targets simultaneously—a concept known as polypharmacology. By systematically modifying the structure of this compound, it may be possible to create a single molecule that, for example, inhibits a key cancer-driving kinase while also blocking a drug-resistance pump. This dual-action approach can be more effective than combination therapy and can help to overcome the development of drug resistance.

Q & A

Q. What experimental controls are essential in antimitotic activity studies?

  • Methodological Answer : Include positive controls (e.g., paclitaxel for microtubule stabilization, vincristine for destabilization) and vehicle controls (e.g., DMSO at ≤0.1%). Validate mitotic arrest via flow cytometry (propidium iodide staining) and immunofluorescence (anti-α-tubulin antibodies) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.